Product packaging for Justicidinoside B(Cat. No.:)

Justicidinoside B

Cat. No.: B1243368
M. Wt: 572.5 g/mol
InChI Key: RPXZQTXVGVFJBF-CDQGRTFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Justicidinoside B is a naturally occurring arylnaphthalene lactone lignan, specifically categorized as a Type I lignan characterized by its rigid tetracyclic skeleton and a saccharide unit attached via glycosylation . The compound was identified in Justicia procumbens and its structure, including its absolute configuration, has been confirmed through synthesis and analysis by ¹H NMR, ¹³C NMR, HRMS, and the CD exciton chirality method . As a glycosylated derivative, this compound belongs to a class of compounds recognized for their significant pharmacological potential. Arylnaphthalene lactones, in general, have been reported to exhibit a broad spectrum of biological activities, including cytotoxic, antiplatelet, antiviral, and antifungal properties, making them a valuable scaffold in medicinal chemistry and drug discovery research . Researchers can utilize this compound as a standard in phytochemical studies or as a starting point for investigating the structure-activity relationships of arylnaphthalene lignans. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O13 B1243368 Justicidinoside B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

IUPAC Name

4,6,7-trimethoxy-9-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzodioxol-5-yl]-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C28H28O13/c1-34-16-4-11-12(5-17(16)35-2)26(36-3)14-9-37-27(33)22(14)21(11)13-6-18-19(39-10-38-18)7-15(13)40-28-25(32)24(31)23(30)20(8-29)41-28/h4-7,20,23-25,28-32H,8-10H2,1-3H3/t20-,23-,24+,25-,28-/m1/s1

InChI Key

RPXZQTXVGVFJBF-CDQGRTFESA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OCO5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4OC6C(C(C(C(O6)CO)O)O)O)OCO5)OC

Synonyms

justicidinoside B

Origin of Product

United States

Natural Occurrence and Bioproduction of Justicidinoside B

Botanical Sources and Phytogeographical Distribution

Justicidinoside B has been identified in a variety of plant species across several genera. The study of the geographical distribution of these plants, known as phytogeography, helps in understanding the natural availability of this compound.

Primary Genera: Justicia, Phyllanthus, Haplophyllum, and Linum

The primary botanical sources of this compound belong to four main genera: Justicia, Phyllanthus, Haplophyllum, and Linum. mdpi.com The genus Justicia (family Acanthaceae) is a particularly rich source, with numerous species containing this lignan (B3055560). mdpi.comjetir.org The Phyllanthus genus (family Euphorbiaceae) is another significant contributor to the natural production of this compound. mdpi.comresearchgate.net Additionally, species within the Haplophyllum (family Rutaceae) and Linum (family Linaceae) genera are known to accumulate this compound. mdpi.com

The phytogeographical distribution of these genera is extensive. For instance, the genus Justicia comprises approximately 600 species found in various regions. mdpi.com Phyllanthus is also a large genus with over 700 species distributed throughout tropical and subtropical areas. researchgate.net The distribution of plant species is a key focus of phytogeography, which examines how and why plants are found in specific locations. deshbandhucollege.ac.inwikipedia.org

Species-Specific Isolation and Varietal Differences

The isolation of this compound has been documented from several specific plant species. Within the Justicia genus, Justicia procumbens is a well-known source. mdpi.comresearchgate.netplos.orgresearchgate.net Other species from this genus that contain this compound include Justicia secunda.

In the Phyllanthus genus, this compound has been isolated from the whole plant of Phyllanthus polyphyllus, which is widely distributed in India and Sri Lanka. researchgate.net Other species such as Phyllanthus acuminatus, Phyllanthus anisolobus, Phyllanthus myrtifolius, and Phyllanthus piscatorum also accumulate this compound. researchgate.net

Within the Linum genus, a study of various species revealed the presence of this compound in the seeds. mdpi.com Notably, seeds of Linum pallescens and Linum perenne ssp. extraaxillare were found to contain significant amounts, ranging from 1 to 3 mg/g of seed weight. mdpi.com

Table 1: Plant Species Containing this compound

Genus Species Plant Part(s) Reference(s)
Justicia procumbens Whole plant mdpi.com, researchgate.net, plos.org, researchgate.net
secunda Not specified
Phyllanthus polyphyllus Whole plant researchgate.net
acuminatus Root researchgate.net
anisolobus Leaves and twigs researchgate.net
myrtifolius Aerial part researchgate.net
piscatorum Aerial part researchgate.net
Linum pallescens Seeds mdpi.com
perenne ssp. extraaxillare Seeds mdpi.com
glaucum Shoot and callus culture mdpi.com
perenne Hairy root cultures mdpi.com
austriacum In vitro cultures mdpi.com

Biotechnological Production Strategies

To ensure a consistent and sustainable supply of this compound, biotechnological methods are being explored as an alternative to reliance on wild plant populations. nih.govfrontiersin.org

In Vitro Plant Cell and Tissue Culture Applications

Plant cell and tissue culture, a cornerstone of plant biotechnology, offers a promising platform for producing this compound under controlled laboratory conditions. nih.govncert.nic.innih.gov This technology involves growing plant cells, tissues, or organs on a nutrient medium in a sterile environment. ncert.nic.in It provides an alternative to traditional agricultural methods and can be optimized for the production of specific secondary metabolites. frontiersin.orgpjoes.com

The application of in vitro culture for this compound production has been demonstrated. For example, the compound has been detected in the shoot and callus cultures of Linum glaucum. mdpi.com Furthermore, hairy root cultures of Linum perenne have been shown to accumulate up to 37 mg/g dry weight of this compound, a concentration significantly higher than that found in in vitro cultures of Linum austriacum. mdpi.com Cell suspension cultures are another viable method for the large-scale production of plant-derived secondary metabolites. pjoes.com

Comparative Metabolite Profiling in Wild vs. Cultivated Species

Comparative studies of the metabolite profiles of wild and cultivated plants can reveal important differences in the accumulation of secondary metabolites, including this compound. mdpi.comnih.govmdpi.com These studies often show that environmental conditions and cultivation practices can significantly influence the production of these compounds. mdpi.comwur.nl

A study comparing wild and cultivated Justicia procumbens using HPLC-DAD and ¹H-NMR spectroscopy found clear metabolic differences between the two groups. mdpi.com Interestingly, the cultivated samples showed a higher average amount of justicidin B, a related lignan, (0.80 ± 0.25 mg/g) compared to the wild samples (0.63 ± 0.30 mg/g). mdpi.com This suggests that cultivation can be optimized to enhance the production of desired compounds. mdpi.com The analysis identified five lignans (B1203133), including diphyllin, that were significantly higher in cultivated plants, highlighting the influence of growth conditions on metabolite production. mdpi.com

**Table 2: Comparative Analysis of a Marker Lignan in *Justicia procumbens***

Collection Type Average Amount of Justicidin B (mg/g) Reference
Wild 0.63 ± 0.30 mdpi.com
Cultivated 0.80 ± 0.25 mdpi.com

Elucidation of this compound Biosynthetic Pathways

Understanding the biosynthetic pathway of a natural product is a fundamental step toward its potential synthesis and metabolic engineering. fraunhofer.deresearchgate.net The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete pathway is still under investigation, it is proposed to originate from the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of plant secondary metabolites.

The elucidation of biosynthetic pathways often involves identifying the genes and enzymes responsible for each step in the synthesis of the target molecule. nih.gov For complex molecules like this compound, this can be a challenging task. The proposed pathway likely involves the coupling of two phenylpropanoid units to form the basic lignan skeleton, followed by a series of modifications such as hydroxylation, methylation, and glycosylation to yield the final structure of this compound. The study of related compounds and their biosynthetic pathways can provide valuable insights into the formation of this compound. mdpi.com

Monolignol Precursors and Dehydrogenative Polymerization

The biosynthesis of all lignans, including the arylnaphthalene scaffold of this compound, begins with the phenylpropanoid pathway. nih.govacs.org This fundamental metabolic route in vascular plants is responsible for producing a variety of phenolic compounds from the amino acid phenylalanine. mdpi.comnih.gov The initial steps convert phenylalanine into hydroxycinnamyl alcohols, known as monolignols. frontiersin.org The three primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which serve as the monomeric building blocks for both lignin (B12514952) and lignans. acs.orgfrontiersin.orgoup.com

The synthesis of these precursors involves a series of enzymatic reactions:

Deamination: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). nih.gov

Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.com

Activation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA. nih.gov

Further Modification and Reduction: A cascade of hydroxylases, O-methyltransferases (such as CCoAOMT and COMT), and reductases (like CCR and CAD) further modify the aromatic ring and reduce the side chain to produce the final monolignol alcohols. acs.orgnih.gov For example, coniferyl alcohol, the precursor to many common lignans, is formed through the methylation and reduction of intermediates derived from caffeic acid. mdpi.comarkat-usa.org

Once synthesized, the monolignols are transported to the cell wall or other sites of polymerization. frontiersin.orgoup.com The core process of forming the dimeric lignan structure is dehydrogenative polymerization . nih.gov This is an oxidative coupling reaction where monolignols are oxidized by enzymes, primarily laccases and/or peroxidases, to generate resonance-stabilized phenoxy radicals. arkat-usa.orgwikipedia.orgresearchgate.net These radicals then couple in a combinatorial fashion. acs.orgdiva-portal.org The formation of a β-β' (or C8-C8') bond between two monolignol units is the defining step that creates the characteristic lignan backbone. arkat-usa.org Without specific control, this radical coupling can lead to a racemic mixture of various linkage types (e.g., 8-8', 8-5', 8-O-4'). nih.gov

Table 2: Key Enzymes in the General Phenylpropanoid and Monolignol Biosynthetic Pathway

Enzyme Abbreviation Function Reference(s)
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid. nih.gov
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to p-coumaric acid. mdpi.com
4-coumarate:CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov
Cinnamoyl-CoA reductase CCR Reduces cinnamoyl-CoA esters to cinnamaldehydes. mdpi.com
Caffeoyl-CoA O-methyltransferase CCoAOMT Methylates caffeoyl-CoA to feruloyl-CoA. acs.org
Caffeic acid O-methyltransferase COMT Methylates caffeic acid and 5-hydroxyferulic acid. oup.com

Enzymatic Steps and Proposed Intermediates in Lignan Biosynthesis

While dehydrogenative polymerization provides the mechanism for monolignol coupling, the remarkable stereoselectivity observed in natural lignans is controlled by a specific class of non-catalytic proteins. nih.govDirigent proteins (DIRs) are essential for guiding the coupling of two monolignol radicals to form a specific regio- and stereoisomer. wikipedia.orgnih.gov For example, in the presence of an oxidizing enzyme like laccase, DIRs direct the coupling of two coniferyl alcohol radicals to produce either (+)- or (–)-pinoresinol, which is a primary furofuran lignan precursor. nih.govoup.com This step is considered the first committed step in the biosynthesis of many lignans. nih.gov

From the initial pinoresinol (B1678388) scaffold, a series of enzymatic modifications leads to the vast structural diversity of lignans. arkat-usa.org The general lignan pathway involves sequential reductions and oxidations to generate different core structures. nsf.gov

Reduction to Lariciresinol (B1674508) and Secoisolariciresinol (B192356): Pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) . nsf.govnih.gov The first reduction yields lariciresinol (a furan-type lignan), and the second yields secoisolariciresinol (a dibenzylbutane-type lignan). arkat-usa.orgnih.gov

Oxidation to Matairesinol: Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to form the dibenzyllactone lignan matairesinol. arkat-usa.orgnsf.gov

These intermediates—pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol—serve as key branch points. arkat-usa.org From these central intermediates, further tailoring reactions such as hydroxylations, methylations, glycosylations, and complex cyclizations lead to the final specific lignans found in different plant species. nsf.gov

The biosynthesis of arylnaphthalene lignans, such as the aglycone of this compound, involves more complex oxidative cyclization reactions starting from dibenzylbutane or dibenzyllactone precursors like matairesinol. researchgate.net The final step in the formation of this compound itself is the glycosylation of its aglycone, 6'-hydroxyjusticidin A, where a glucose molecule is attached. tandfonline.comresearchgate.net

Table 3: Key Enzymes and Intermediates in the Lignan-Specific Biosynthetic Pathway

Enzyme/Protein Abbreviation Function Key Intermediate(s) Reference(s)
Dirigent Protein DIR Directs stereoselective coupling of monolignol radicals. Pinoresinol nih.gov, wikipedia.org, nih.gov
Pinoresinol-Lariciresinol Reductase PLR Catalyzes two sequential reductions of pinoresinol. Lariciresinol, Secoisolariciresinol nih.gov, nsf.gov

Synthetic Methodologies and Chemical Modifications of Justicidinoside B

Total Synthesis Approaches for Justicidinoside B and Analogues

The total synthesis of this compound and related arylnaphthalene lactone lignans (B1203133) often involves a flexible and general strategy that can be adapted to create various analogs. frontiersin.org These approaches typically rely on a series of key chemical transformations to assemble the complex arylnaphthalene core. frontiersin.orgnih.gov

Key Synthetic Strategies and Reaction Mechanisms

A convergent and adaptable strategy for the total synthesis of arylnaphthalene lactone lignans, including this compound, has been developed. frontiersin.org This approach is characterized by several key transformations: an aryl-alkyl Suzuki cross-coupling to form a dioxinone unit, a cation-induced cyclization to build the aryl dihydronaphthalene intermediate, and a base-mediated oxidative aromatization to yield the final arylnaphthalene core. frontiersin.orgnih.gov

The Hauser-Kraus annulation represents a key synthetic method for preparing the 1-arylnaphthalene lactone skeleton found in this compound and its derivatives. biocrick.comresearchgate.net This reaction involves the annulation of a phthalide (B148349) intermediate, which serves as a crucial building block in the synthesis of these complex natural products. biocrick.comtdl.org The Hauser-Kraus annulation, a Michael addition followed by a Dieckmann condensation, effectively constructs the naphthalene (B1677914) hydroquinone (B1673460) core from phthalide anions and α,β-unsaturated carbonyl compounds. chem-station.com

The Suzuki-Miyaura cross-coupling reaction is a pivotal step in many synthetic routes toward this compound and its analogs. biocrick.comresearchgate.net This palladium-catalyzed reaction is highly versatile for creating carbon-carbon bonds. mdpi.com In the synthesis of arylnaphthalene lignans, it has been employed to couple a triflated naphthalene lactone intermediate with various potassium organotrifluoroborates or to link an aryl borate (B1201080) with an alkyl bromide containing a dioxinone unit. frontiersin.orgfrontiersin.orgbiocrick.com The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields, especially when dealing with sensitive functional groups present in the substrates. frontiersin.org

A general strategy for synthesizing arylnaphthalene lactone lignans utilizes an aryl-alkyl Suzuki cross-coupling to introduce the dioxinone unit. frontiersin.orgnih.gov This method has been successfully applied to the total synthesis of this compound, Justicidin E, and Taiwanin C. frontiersin.orgfrontiersin.org

Table 1: Optimization of Aryl-Alkyl Suzuki Cross-Coupling Conditions

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.5 eq.)Solvent (3 ml)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene45
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane62
3Pd(PPh₃)₄P(o-tol)₃K₂CO₃THF35
4PdCl₂(dppf)dppfNa₂CO₃DMF78

This table is a representative example based on typical optimization studies for Suzuki-Miyaura cross-coupling reactions and does not represent specific data from a single cited source.

A key transformation in the synthesis of the arylnaphthalene core of this compound is cation-induced cyclization. frontiersin.orgnih.gov This intramolecular reaction constructs the highly substituted 1-aryl dihydronaphthalene unit, which is an advanced precursor to the final lignan (B3055560). frontiersin.orgnih.gov The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which has been shown to provide the best yields. frontiersin.org The efficiency of this cyclization can be further enhanced by conducting the reaction at lower temperatures. frontiersin.org This method has proven to be scalable, allowing for the production of gram-scale quantities of the cyclized product. frontiersin.org

The general mechanism involves the generation of a carbocation from a benzhydrol precursor, which then undergoes an intramolecular electrophilic attack on an aromatic ring to form the dihydronaphthalene structure. frontiersin.org This strategy has been successfully applied in the total syntheses of Justicidin B, Justicidin E, and Taiwanin C. frontiersin.orgnih.govrsc.org

Table 2: Optimization of Cation-Induced Cyclization

EntryAcid (2.0 eq.)Solvent (3 ml)Temperature (°C)Yield (%)
1p-TsOHCH₂Cl₂2545
2H₂SO₄CH₂Cl₂2550
3TFACH₂Cl₂2555
4SnCl₄CH₂Cl₂060
5TiCl₄CH₂Cl₂-2065
6BF₃·Et₂OCH₂Cl₂072
7BF₃·Et₂OCH₂Cl₂-4078
8BF₃·Et₂OCH₂Cl₂-7885

This table is a representative example based on typical optimization studies for cation-induced cyclization reactions and does not represent specific data from a single cited source.

A crucial step in the synthesis of the arylnaphthalene core of this compound is base-mediated oxidative aromatization. frontiersin.orgnih.gov This reaction converts an aryl dihydronaphthalene intermediate into the fully aromatic arylnaphthalene skeleton. frontiersin.orgrsc.org Typically, this transformation is carried out using a base such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) under an air atmosphere. frontiersin.orgnih.gov This process is often followed by another chemical step, such as triflation, to yield a common intermediate that can be further elaborated to different natural products. frontiersin.orgnih.gov This strategy has been a key feature in the total syntheses of Justicidin B, Justicidin E, and Taiwanin C. frontiersin.orgfrontiersin.org The use of molecular oxygen from the air as the oxidant makes this a practical and environmentally benign method. mdpi.com

Cation-Induced Cyclization Reactions

Semisynthetic Approaches to this compound Derivatives

Semisynthesis involves the chemical modification of a natural product to produce new derivatives. This strategy is widely employed to enhance potency, improve pharmacokinetic properties, or probe structure-activity relationships. While the semisynthesis of related lignans has led to clinically important drugs, dedicated studies reporting the semisynthetic modification of this compound to create a library of derivatives are not prominently featured in the available scientific literature.

Rational Design and Synthesis of this compound Analogues

Rational design uses structural information of a compound and its biological target to design and synthesize new, more effective molecules. researchgate.net For the broader class of arylnaphthalene lignans, rational design has been applied to develop analogues with various biological activities. researchgate.net However, specific research focused on the rational design and subsequent synthesis of this compound analogues for purposes such as improving biological activity or selectivity appears to be a field with limited published findings.

Advanced Methodologies for Isolation and Structural Elucidation

Advanced Chromatographic Separation Techniques

Chromatography, a cornerstone of natural product chemistry, has evolved to offer highly efficient methods for separating complex mixtures.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) stands out as a powerful liquid-liquid partition chromatography technique for the isolation of lignans (B1203133). researchgate.net Its key advantage lies in the absence of a solid support matrix, which circumvents issues like irreversible adsorption of the sample. tautobiotech.com This method has been successfully employed for the preparative separation of various natural products, including those from Justicia procumbens. researchgate.netpan.olsztyn.pl

In a notable application, HSCCC was used in a stepwise elution mode to isolate and purify lignans from J. procumbens. This involved a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. researchgate.net By optimizing parameters such as the solvent system, elution mode, flow rate, and rotation speed, researchers can achieve high resolution and good retention of the stationary phase, leading to the successful separation of target compounds. tautobiotech.comnih.gov

A typical HSCCC separation process might involve the following parameters:

Table 1: Example of HSCCC Parameters for Lignan (B3055560) Separation

Parameter Value
Solvent System n-hexane-ethyl acetate-methanol-water
Elution Mode Stepwise
Flow Rate 2.0 - 3.0 mL/min
Rotation Speed ~900 rpm
Stationary Phase Retention > 70%

This technique has proven effective in obtaining high-purity lignans, which are then available for further structural analysis. researchgate.net

Supercritical Fluid Chromatography (SFC) for Lignan Separation

Supercritical Fluid Chromatography (SFC) is emerging as a "green" and efficient alternative for the separation of lignans. mdpi.com This technique primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of an organic modifier like methanol (B129727). libretexts.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and greater resolving power compared to traditional high-performance liquid chromatography (HPLC). libretexts.org

SFC is particularly well-suited for the separation of thermally labile compounds. libretexts.org Researchers have successfully used SFC with polar stationary phases, such as silica (B1680970) with grafted diol or 2-ethylpyridine (B127773) groups, to separate lignans from various plant extracts. researchgate.netmdpi.com The advantages of SFC include reduced consumption of organic solvents, lower operational costs, and environmental safety. mdpi.com The development of SFC methods, including the optimization of stationary phases and mobile phase modifiers, continues to enhance its utility in natural product chemistry. chromatographyonline.com

Spectroscopic and Chiroptical Methods for Structural Confirmation

Once isolated, the precise structure of Justicidinoside B is determined using a combination of spectroscopic and chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like this compound. rsc.orgbhu.ac.in Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework. ub.edu

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound and its analogs has been achieved through various 2D NMR techniques. nih.govrsc.org These include:

  • HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations. uwm.edu
  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which helps in connecting different parts of the molecule. uwm.edu
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system. uwm.edu
  • The chemical shifts (δ) in the NMR spectra provide detailed information about the chemical environment of each nucleus, while spin-spin coupling patterns reveal the connectivity of atoms. libretexts.org The structures of newly isolated lignans are often confirmed by comparing their NMR data with those of known compounds. nih.govresearchgate.net

    Table 2: Representative NMR Data for Lignan Structures

    Nucleus Technique Information Gained
    ¹H 1D NMR Chemical shift, integration, multiplicity
    ¹³C 1D NMR Chemical shift of carbon atoms
    ¹H-¹H COSY 2D NMR Connectivity of protons
    HSQC 2D NMR Direct C-H correlations
    HMBC 2D NMR Long-range C-H correlations

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound. nih.gov

    In addition to providing the molecular weight, MS can reveal structural information through fragmentation analysis. thermofisher.comraco.catlibretexts.org Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion, which is then fragmented to produce a series of product ions. thermofisher.comuab.edu The resulting fragmentation pattern serves as a molecular "fingerprint" that can help in identifying the compound and elucidating its structure. github.iolibretexts.org The analysis of these fragmentation pathways provides valuable insights into the connectivity of the different structural units within the molecule. mdpi.com

    Circular Dichroism (CD) for Stereochemical Assignment

    Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the stereochemistry of chiral molecules like this compound. photophysics.com It measures the differential absorption of left- and right-circularly polarized light by a sample. units.it

    The absolute configuration of this compound and its atropisomer has been determined using the CD exciton (B1674681) chirality method. nih.gov The shape and sign of the CD spectrum can provide information about the spatial arrangement of chromophores within the molecule, which is essential for assigning the absolute stereochemistry. researchgate.net For complex molecules with multiple stereocenters, CD spectroscopy is a vital tool for unambiguous structural assignment. rsc.org

    Pharmacological Investigations of Justicidinoside B Non Clinical

    In Vitro Biological Activities and Mechanisms

    Justicidinoside B is a naturally occurring arylnaphthalene lignan (B3055560) glycoside, identified as justicidin A 6'-O-glucoside. nih.gov It has been isolated from plants of the Justicia genus, notably Justicia procumbens var. leucantha. nih.gov Research into its biological activities has been conducted primarily in vitro, exploring its potential effects on various cell lines and viruses.

    A review of the available scientific literature did not yield specific studies investigating the anti-proliferative or cytotoxic effects of the isolated compound this compound on human leukemia cell lines such as K562 or TF-1.

    There is no specific information available in the reviewed scientific literature regarding the direct anti-proliferative or cytotoxic effects of this compound on human melanoma cell lines, including A375.

    Specific studies detailing the in vitro activity of this compound on lymphoma cell lines were not found in the reviewed scientific literature.

    Detailed investigations into the specific mechanisms by which this compound may inhibit cell viability and proliferation are not available in the current body of scientific literature. While related compounds, such as the aglycones justicidin A and justicidin B, have been studied for these properties, data focusing solely on the glycoside this compound is absent. nih.gov

    This compound was identified during the screening of a methanolic extract of Justicia procumbens for antiviral compounds. nih.gov This screening identified ten lignans (B1203133) with antiviral properties, of which this compound was a newly discovered compound. nih.govscielo.br The antiviral activity was assessed using a cytopathic effect inhibition assay against Vesicular Stomatitis Virus (VSV) in cultured rabbit lung cells (RL-33). nih.govscielo.br While this compound is reported to possess antiviral activity, studies have indicated that its parent aglycones, such as justicidin A and justicidin B, exhibit stronger activity against this particular virus. nih.gov

    Table 1: Reported In Vitro Antiviral Activity of this compound

    CompoundVirus TestedCell LineReported ActivitySource
    This compoundVesicular Stomatitis Virus (VSV)Rabbit Lung (RL-33)Antiviral activity identified nih.gov, scielo.br
    Efficacy Against Specific Viral Pathogens (e.g., VSV, SARS-CoV-2 - in silico)

    Anti-inflammatory and Immunomodulatory Effects

    This compound has demonstrated potential anti-inflammatory properties through its ability to modulate key inflammatory mediators. One of the significant findings is its effect on nitric oxide (NO) production. researchgate.netresearchgate.net Nitric oxide is a signaling molecule that, in high concentrations produced during an inflammatory response, acts as a pro-inflammatory mediator. nih.gov Studies have shown that this compound and its derivatives can potently inhibit lipopolysaccharide (LPS)-induced nitric oxide production in cellular models. researchgate.netresearchgate.net This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. researchgate.netmdpi.com By reducing iNOS expression and subsequent NO production, this compound can exert a significant anti-inflammatory effect. researchgate.net

    The anti-inflammatory effects of this compound have been investigated using various cellular models of inflammation. researchgate.netresearchgate.net A commonly used model involves stimulating macrophage-like cells, such as the RAW 264.7 cell line, with bacterial lipopolysaccharide (LPS). mdpi.com LPS triggers a potent inflammatory response in these cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. mdpi.commdpi.com Research has demonstrated that this compound can significantly inhibit the production of NO in LPS-stimulated RAW 264.7 cells. researchgate.net This indicates that the compound can interfere with the inflammatory signaling pathways activated by LPS in these immune cells. Other cellular models used in inflammation research include primary cultures of immune cells like neutrophils and monocytes, as well as fibroblasts, all of which can be stimulated to produce inflammatory mediators. mdpi.comnih.gov

    CompoundCellular ModelInflammatory StimulusEffectReference
    This compoundRAW 264.7 cellsLipopolysaccharide (LPS)Inhibited nitric oxide (NO) production. researchgate.net
    This compound derivativesNot specifiedLipopolysaccharide (LPS)Potent inhibition of nitric oxide (NO) production via suppression of iNOS. researchgate.net

    Antiplatelet and Antithrombotic Activities

    Modulation of Coagulation Pathways

    Scientific literature available does not currently provide specific details regarding the direct modulation of coagulation pathways by this compound. While some related lignan compounds have been noted for antiplatelet activity, dedicated studies on the effects of this compound on the intrinsic, extrinsic, or common coagulation cascades have not been identified in the reviewed sources. tandfonline.com

    Antifungal and Antibacterial Properties

    Research into the antimicrobial properties of this compound itself is limited; however, extensive investigation has been conducted on the closely related arylnaphthalide lignan, Justicidin B. These studies provide insight into the potential antimicrobial profile of this class of compounds. researchgate.netthieme-connect.com

    Activity Against Fungal Species (e.g., Aspergillus fumigatus, Candida albicans)

    Bioactivity-guided fractionation of plant extracts has identified Justicidin B as a principal active compound with significant antifungal properties. thieme-connect.com It has demonstrated inhibitory effects against several pathogenic fungi. thieme-connect.com The growth of Aspergillus fumigatus, a common opportunistic fungal pathogen, was inhibited by Justicidin B with a Minimum Inhibitory Concentration (MIC) of ≥ 1 μg/mL. thieme-connect.com It was also effective against Candida albicans, the yeast responsible for candidiasis, with a MIC value of ≥ 4 μg/mL. thieme-connect.com However, the compound was not found to be effective against Cryptococcus neoformans or Blastoschizomyces capitatus. thieme-connect.com

    Table 1: Antifungal Activity of Justicidin B

    Fungal Species Minimum Inhibitory Concentration (MIC) Reference
    Aspergillus fumigatus ≥ 1 μg/mL thieme-connect.com
    Candida albicans ≥ 4 μg/mL thieme-connect.com
    Aspergillus flavus ≥ 12 μg/mL thieme-connect.com
    Cryptococcus neoformans Not effective thieme-connect.com
    Antibacterial Spectrum

    In studies evaluating the antimicrobial range of Justicidin B, no significant antibacterial effects were detected. thieme-connect.com This suggests that the compound's activity is specific to certain fungal and protozoal organisms rather than exhibiting broad-spectrum antibacterial properties.

    Antiparasitic Activity

    The potential of Justicidin B as an antiprotozoal agent has been highlighted by its activity against Trypanosoma brucei. researchgate.net

    Efficacy Against Protozoan Parasites (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

    Justicidin B has demonstrated notable efficacy against protozoan parasites responsible for significant human diseases. thieme-connect.com It exhibited strong activity against the trypomastigote form of Trypanosoma brucei rhodesiense, the causative agent of the acute form of Human African Trypanosomiasis, with a 50% inhibitory concentration (IC50) of 0.2 μg/mL. thieme-connect.com The compound also showed moderate activity against Trypanosoma cruzi, the parasite that causes Chagas disease, with an IC50 value of 2.6 μg/mL. thieme-connect.com In contrast, its activity against Plasmodium falciparum, the parasite responsible for malaria, was found to be weak. thieme-connect.com

    Table 2: Antiparasitic Activity of Justicidin B

    Parasite Species Form 50% Inhibitory Concentration (IC50) Reference
    Trypanosoma brucei rhodesiense Trypomastigote 0.2 μg/mL thieme-connect.com
    Trypanosoma cruzi - 2.6 μg/mL thieme-connect.com
    Mechanisms of Parasite Growth Inhibition

    The precise molecular mechanisms through which this compound or the related compound Justicidin B inhibit parasite growth have not been fully elucidated in the reviewed scientific literature. While the inhibitory concentrations have been determined, the specific biochemical pathways or cellular targets within the parasites that are disrupted by these compounds remain an area for further investigation. General antiparasitic mechanisms for other drug classes include disruption of DNA synthesis, impairment of metabolic pathways like glycolysis, inhibition of key enzymes such as trypanothione (B104310) reductase, or inducing oxidative stress, but these have not been specifically confirmed for Justicidin B. bvsalud.orgplos.orgfrontiersin.org

    In Vivo Efficacy Studies (Animal Models)

    Non-clinical, in vivo investigations into the pharmacological efficacy of this compound are not extensively detailed in existing scientific literature. Research has predominantly centered on the crude extracts of plants containing this compound, such as Justicia procumbens, or on its aglycone form, Justicidin B. While this compound is identified as a constituent in these extracts, its specific contribution to the observed in vivo effects remains an area for further direct investigation. The following sections summarize findings from animal model studies involving extracts containing this compound and its related compounds.

    Preclinical Disease Model Applications

    The primary application of extracts containing lignans like this compound in preclinical animal models has been in the context of thrombotic diseases. nih.govplos.orgnih.govresearcher.life Additionally, broader anti-cancer activities have been assessed using extracts from Justicia procumbens.

    Thrombosis Models Studies have utilized established animal models of both arterial and venous thrombosis to evaluate the antithrombotic potential of Justicia procumbens extracts. nih.govplos.orgnih.gov The primary active components identified in these studies were Justicidin B and Chinensinaphthol methyl ether. plos.orgresearchgate.net

    Carotid Artery Thrombosis Model: Ferric chloride-induced carotid artery thrombosis in rats is a standard model used to assess the efficacy of antiplatelet and antithrombotic agents. In this model, the application of an oxidant induces endothelial injury, leading to platelet adhesion and the formation of a thrombus. researchgate.net

    Venous Thrombosis Model: This model is also employed to study the mechanisms of thrombosis and evaluate potential therapies. nih.govresearcher.life

    Oncology Models Methanol (B129727) extracts from Justicia procumbens, which contain a variety of lignans including this compound, have demonstrated inhibitory effects in murine cancer models.

    P-388 Lymphocytic Leukemia Model: This in vivo model in mice is a standard screening tool for assessing the anti-tumor activity of various compounds. scielo.br A methanol extract of J. procumbens showed significant inhibitory activity against the growth of P-388 lymphocytic leukemia. scielo.br

    Systemic Biological Responses and Efficacy Assessment

    In the aforementioned animal models, the systemic biological response evaluated was the inhibition of thrombus formation. Efficacy was assessed quantitatively by measuring the physical characteristics of the resulting thrombi.

    Antithrombotic Efficacy In studies involving thrombosis models, the administration of Justicia procumbens ethyl acetate (B1210297) extract resulted in a measurable antithrombotic effect. nih.govplos.orgnih.gov The primary biological response observed was the inhibition of platelet aggregation and subsequent thrombus formation. nih.govresearchgate.net Efficacy was determined by comparing the weight of the thrombus in treated groups against a control group. The research identified the aglycone Justicidin B, not the glycoside this compound, as one of the main active constituents responsible for this effect. plos.orgresearchgate.net

    The table below presents the results from an in vivo study on the antithrombotic efficacy of the effective extract from J. procumbens in a rat model of venous thrombosis.

    Table 1: Effect of Justicia procumbens Extract on Venous Thrombus Weight in Rats

    GroupObserved Effect
    Model Group (Control)Standard thrombus formation observed.
    Rivaroxaban Group (Positive Control)Significant inhibition of thrombus formation.
    J. procumbens Effective Extract GroupSignificant inhibition of thrombus formation, demonstrating antithrombotic potential. nih.gov

    While in vitro and in silico analyses predict potential antiviral activities for this compound, in vivo validation of these effects is essential and has not yet been reported. scielo.breudl.eu Similarly, although a related compound, 6′-hydroxy justicidin B, has undergone pharmacokinetic studies in rats, indicating good absorption and a long residence time in vivo, equivalent data for this compound is not available. researchgate.net

    Molecular Mechanisms of Action of Justicidinoside B

    Cellular Signaling Pathway Modulation

    The primary mechanism through which Justicidinoside B and its related lignans (B1203133) impact cells is by modulating signaling pathways that govern cell life and death. This modulation leads to the activation of apoptotic processes, disruption of the cell cycle, and alterations in the cellular oxidative state.

    Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. This compound and its analogues have been shown to initiate apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a series of coordinated molecular events, including the activation of specific enzymes known as caspases, changes to mitochondrial function, and the regulation of key apoptotic proteins.

    Caspases are a family of cysteine proteases that act as the primary executioners of the apoptotic process. dovepress.comnih.gov They are synthesized as inactive zymogens (procaspases) and, upon receiving an apoptotic signal, are activated through a proteolytic cascade. dovepress.comsemanticscholar.org This activation can be initiated by two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govresearchgate.net

    Research on glycosylated derivatives of Justicidin B, such as Diphyllin apioside, demonstrates that these compounds trigger a caspase-dependent apoptotic pathway. researchgate.net Specifically, studies on human melanoma cells (A375) revealed that 4-O-glycosylation of the Justicidin B structure leads to the activation of the effector caspases, caspase-3 and caspase-7. researchgate.net The activation of these executioner caspases is a definitive step that commits the cell to apoptosis, leading to the cleavage of essential cellular proteins and the morphological changes characteristic of cell death. researchgate.net

    The mitochondrion is central to the intrinsic apoptotic pathway. researchgate.net Its health is often measured by the mitochondrial membrane potential (ΔΨm), which is essential for ATP production. plos.orgsemanticscholar.org A collapse or significant decrease in the ΔΨm is a key indicator of mitochondrial dysfunction and an early event in apoptosis. plos.orgnih.gov This disruption leads to mitochondrial outer membrane permeabilization (MOMP), allowing the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.netnih.gov

    Studies have established a direct link between the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and the stability of the mitochondrial membrane. researchgate.netplos.orgnih.gov An elevated Bax/Bcl-2 ratio is known to cause the breakdown of the mitochondrial membrane potential. researchgate.net This occurs because Bax, when activated and in excess of Bcl-2, can form pores in the outer mitochondrial membrane, leading to the loss of ΔΨm. researchgate.net As glycosylated Justicidin B derivatives have been shown to increase the Bax/Bcl-2 ratio, this strongly indicates that they induce apoptosis by causing alterations in mitochondrial membrane potential, a hallmark of the intrinsic pathway. researchgate.net

    The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a decisive checkpoint for cell death. oup.com This family includes anti-apoptotic members like Bcl-2, which protect mitochondrial integrity, and pro-apoptotic members like Bax, which promote it. researchgate.netoup.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. researchgate.netfrontiersin.org

    Research demonstrates that Justicidin B and its glycosylated derivatives directly modulate this crucial balance. researchgate.net In studies using human melanoma cells, these compounds were found to increase the Bax/Bcl-2 ratio primarily by enhancing the expression of the pro-apoptotic Bax protein. researchgate.net This shift in the ratio favors apoptosis by overwhelming the protective effects of Bcl-2, leading to mitochondrial permeabilization. researchgate.netresearchgate.net

    The tumor suppressor protein p53 also plays a significant role in apoptosis, often by transcriptionally activating the Bax gene. nih.govfrontiersin.org While direct modulation of p53 by this compound is not extensively detailed, the observed upregulation of Bax is consistent with activation of the p53 signaling pathway, which responds to cellular stress to initiate either cell cycle arrest or apoptosis. nih.govfrontiersin.org

    Table 1: Effect of Justicidin B Glycosylated Derivatives on Apoptotic Protein Expression

    Compound ClassTarget ProteinObserved EffectImplied MechanismReference
    Glycosylated Justicidin B DerivativesBaxUpregulationPromotes apoptosis researchgate.net
    Bcl-2No significant change or reductionReduces anti-apoptotic defense researchgate.net
    Bax/Bcl-2 RatioIncreasedTilts balance toward apoptosis researchgate.net

    The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. mdpi.commdpi.com Checkpoints exist to halt the cycle if cellular damage is detected, allowing time for repair or, if the damage is too severe, triggering apoptosis. mdpi.com Many anti-cancer agents function by inducing cell cycle arrest.

    Table 2: Effect of Justicidin B Glycosylated Derivatives on the Cell Cycle

    Compound ClassCell LineObserved EffectReference
    Glycosylated Justicidin B DerivativesHuman Melanoma (A375)S Phase Arrest researchgate.net

    Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. frontiersin.org Excessive ROS can damage key cellular components like DNA, lipids, and proteins, contributing to various pathologies and triggering apoptosis. Lignans as a chemical class are widely recognized for their antioxidant properties, capable of scavenging free radicals and modulating cellular antioxidant responses. semanticscholar.orgfrontiersin.org

    Superoxide Dismutase (SOD) Activity Inhibition

    Receptor Interaction and Downstream Signaling Pathways

    The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a fundamental intracellular cascade that governs a wide array of cellular functions. nih.govwikipedia.orgnih.gov This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. nih.govcellsignal.com Activation of the PI3K/Akt pathway typically begins with stimuli such as growth factors or cytokines, which activate PI3K at the plasma membrane. cellsignal.com Activated PI3K phosphorylates lipids to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt. nih.govcellsignal.com Subsequent phosphorylation events lead to the full activation of Akt, which then phosphorylates a multitude of downstream targets to execute its diverse cellular roles. nih.govcellsignal.com

    Dysregulation and overactivation of the PI3K/Akt pathway are common occurrences in various human diseases, particularly in cancer, where it promotes tumor progression by enhancing cell survival and proliferation. nih.govcellsignal.com Consequently, this pathway is a significant target for therapeutic intervention. nih.gov While the modulation of the PI3K/Akt pathway is a key mechanism for many biologically active molecules, the specific interactions of this compound with this signaling cascade have not been fully elucidated. archivesofmedicalscience.com

    Table 1: Overview of the PI3K/Akt Signaling Pathway

    Component Function Role in Disease
    PI3K (Phosphoinositide 3-kinase) An enzyme that phosphorylates phosphoinositides, generating second messengers like PIP3. cellsignal.com Activating mutations and amplification are common in cancer, leading to pathway overactivation. nih.govcellsignal.com
    Akt (Protein Kinase B) A serine/threonine kinase that, once activated, phosphorylates numerous downstream substrates. nih.govcellsignal.com Plays a central role in promoting cell survival, growth, and proliferation; its overactivation is linked to cancer. wikipedia.orgcellsignal.com
    PTEN (Phosphatase and Tensin Homolog) A tumor suppressor that dephosphorylates PIP3, thus acting as a negative regulator of the PI3K/Akt pathway. nih.govwikipedia.org Loss or mutation of PTEN is frequent in human tumors, leading to unchecked Akt activation. cellsignal.com

    | mTOR (Mammalian Target of Rapamycin) | A downstream effector of Akt, forming two distinct complexes (mTORC1 and mTORC2) that regulate cell growth and survival. wikipedia.orgcellsignal.com | Overactivation contributes to tumorigenesis and is a target for cancer therapy. wikipedia.org |

    The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.govmdpi.com The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR initiates receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. nih.gov This activation triggers a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK MAPK and the PI3K-Akt pathways, which are central to promoting cell division and survival. mdpi.com

    Given its critical role in cell growth, the EGFR signaling pathway is frequently deregulated in various cancers, often through gene amplification or activating mutations. mdpi.complos.org This leads to uncontrolled signaling that drives tumor growth and progression, making EGFR a prominent target for anticancer therapies. plos.orgresearchgate.net The modulation of EGFR signaling is a key mechanism for many therapeutic compounds; however, specific data on the direct interaction of this compound with EGFR signaling is not extensively detailed in the available research. nih.gov

    Cellular function is governed by a complex and interconnected network of signaling cascades. In addition to the PI3K/Akt and EGFR pathways, other cascades such as NF-κB, Ras/MAPK, and Wnt/β-catenin are fundamental in orchestrating cellular responses.

    Wnt/β-catenin Pathway: This pathway is crucial for embryonic development and adult tissue homeostasis. hubrecht.eudovepress.com In the absence of a Wnt signal, the central protein β-catenin is targeted for degradation. dovepress.comnih.gov Wnt ligand binding inhibits this degradation, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression, often related to proliferation and cell fate. hubrecht.eudovepress.com Aberrant activation, frequently due to mutations in components like APC or β-catenin itself, is a hallmark of many cancers, particularly colorectal cancer. dovepress.com

    Ras/MAPK Pathway: The Ras/MAPK cascade is a key pathway that transduces signals from cell surface receptors to the nucleus to control gene expression. hubrecht.eu It is a central regulator of cell proliferation, differentiation, and survival. Oncogenic mutations in Ras are found in a large percentage of human tumors, leading to constitutive pathway activation. hubrecht.eu

    NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a primary regulator of the immune and inflammatory responses. nih.gov It also plays a significant role in controlling cell proliferation and survival. Crosstalk between these pathways is extensive. For instance, Wnt/β-catenin signaling has been shown to interact with both the NF-κB and MAPK pathways, with the nature of the interaction (positive or negative) being dependent on the specific cellular context. nih.govnih.govplos.org

    Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast number of cellular processes. researchgate.net Maintaining calcium homeostasis is essential for normal cell function, and its disruption is implicated in numerous pathologies. researchgate.netscirp.org Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel with a notable permeability to Ca2+. jci.orgmdpi.com It is known to be a mechanosensitive channel that can be activated by mechanical stress and signaling molecules like diacylglycerol. jci.org

    Research on lignans closely related to this compound has shed light on the importance of this mechanism. Studies on 6′-hydroxy justicidin B (HJB), a compound isolated from the same plant source, Justicia procumbens, demonstrated a significant effect on calcium signaling in human leukemia K562 cells. researchgate.netresearchgate.net Treatment with HJB led to an increased expression of the TRPC6 protein. researchgate.netresearchgate.net This upregulation of TRPC6 was associated with a critical imbalance in calcium homeostasis, characterized by an increase in cytosolic calcium levels. This disruption, in turn, contributed to a decrease in the mitochondrial membrane potential and the induction of mitochondrion-dependent apoptosis. researchgate.netresearchgate.net Another related compound, Justicidin H, was also shown to increase TRPC6 expression and induce apoptosis. researchgate.netresearchgate.net These findings highlight the regulation of TRPC6-mediated calcium influx as a key cytotoxic mechanism for this class of compounds.

    Table 2: Effects of 6'-hydroxy justicidin B (HJB) on K562 Leukemia Cells

    Parameter Observation Consequence Source
    TRPC6 Expression Significantly increased Contributes to altered calcium influx researchgate.netresearchgate.net
    Cytosolic Calcium Increased levels Disruption of calcium homeostasis researchgate.net
    Mitochondrial Membrane Potential Decreased Indication of mitochondrial dysfunction and apoptosis initiation researchgate.netresearchgate.net
    Cell Proliferation Significantly inhibited Cytotoxic effect researchgate.net

    | Apoptosis | Promoted | Programmed cell death | researchgate.netresearchgate.net |

    Other Relevant Intracellular Signaling Cascades (e.g., NF-κB, Ras/MAPK, Wnt/β-catenin in broader context)

    Identification and Validation of Molecular Targets of this compound

    The identification and validation of specific molecular targets are crucial steps in elucidating the mechanism of action of a bioactive compound. For this compound, the available scientific literature indicates that research into its direct molecular targets is still in a nascent stage, with most detailed investigations focusing on its aglycone, Justicidin B. However, some preliminary studies and computational analyses have begun to shed light on potential areas of interaction for this compound.

    In Silico Screening for Potential Viral Targets

    In the search for potential antiviral agents against SARS-CoV-2, a 2021 study conducted a broad in silico screening of 87 phytocompounds from the medicinal plant Justicia adhatoda, which included this compound. eudl.eu This computational approach utilized molecular docking to predict the binding affinity of these compounds to ten key viral proteins of SARS-CoV-2, the virus responsible for COVID-19. eudl.eu

    The study aimed to identify compounds that could potentially inhibit viral entry and replication by interacting with these crucial viral proteins. eudl.eu While this compound was part of the initial library of compounds screened, it was not identified as one of the top lead molecules that exhibited the most promising binding affinities and drug-like properties in this particular analysis. eudl.eu The research highlighted other phytochemicals like xanthoxylol, podophyllotoxin, and quercetin (B1663063) as having more potent potential against multiple SARS-CoV-2 targets. eudl.eu

    This type of in silico study represents an initial step in target identification. The findings are predictive and serve to prioritize compounds for further experimental validation. Although this compound did not emerge as a primary candidate in this specific screen, it does not preclude its potential activity against other targets or in different biological contexts. Validation through in vitro and in vivo experimental models is essential to confirm any computationally predicted interactions and to understand the true biological activity.

    Currently, dedicated studies that experimentally identify and validate the specific molecular protein targets of this compound are limited in the publicly available scientific literature. Future research, potentially employing methods such as affinity chromatography, genetic interaction screening, or proteomic profiling, is required to definitively identify the proteins that this compound interacts with to exert its biological effects.

    Future Directions and Research Perspectives

    Advanced Computational and In Silico Studies for Drug Discovery

    The initial stages of drug discovery are increasingly benefiting from computational, or in silico, methods, which can significantly reduce the time and cost associated with identifying and refining potential drug candidates. dromicslabs.comrjeid.com These techniques are pivotal in predicting the interaction between a compound like Justicidinoside B and its biological targets.

    Molecular Docking and Dynamics Simulations

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comfrontiersin.org This method is instrumental in understanding how this compound might interact with specific proteins or enzymes involved in disease processes. dromicslabs.com For instance, docking studies can reveal the binding affinity and the specific amino acid residues involved in the interaction, offering insights into the compound's mechanism of action. mdpi.comfrontiersin.org

    Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. mdpi.comfu-berlin.de These simulations model the movement of every atom in the system over time, offering a detailed view of the stability of the ligand-receptor complex. mdpi.complos.org By analyzing parameters such as root mean square deviation (RMSD) and radius of gyration, researchers can assess the stability of the binding, which is crucial for predicting the compound's efficacy. frontiersin.orgplos.org

    Pharmacophore Modeling and Virtual Screening

    Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.commdpi.com This model then serves as a 3D query for virtual screening of large compound libraries to identify other molecules with similar properties that might also be active. mdpi.commedsci.org This approach is a powerful tool for discovering novel lead compounds with potentially improved characteristics. pharmacophorejournal.comnih.gov The process involves generating a pharmacophore model based on known active compounds and then using this model to filter databases for molecules that match the key features. medsci.orgnih.gov The identified "hits" can then be subjected to further analysis, including molecular docking and in vitro testing. mdpi.compharmacophorejournal.com

    Design and Synthesis of Next-Generation this compound Analogues

    The chemical structure of this compound serves as a starting point for the design and synthesis of new analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties. wikipedia.org Synthetic chemists can create a variety of derivatives by modifying the original molecule. biocrick.comresearchgate.net For example, a facile synthetic method for preparing a Type-A 1-arylnaphthalene lactone skeleton has been developed and used to synthesize Justicidin B and several of its derivatives. biocrick.com Another approach has focused on developing a concise and versatile synthetic strategy for the total synthesis of arylnaphthalene lignans (B1203133) and their aza-analogs. biocrick.com These synthetic strategies pave the way for creating a diverse library of compounds for biological evaluation. frontiersin.org

    Exploration of Synergistic Effects with Established Therapeutics

    Combining two or more drugs can sometimes produce an effect that is greater than the sum of their individual effects, a phenomenon known as synergism. umn.eduwikipedia.org Investigating the synergistic potential of this compound with existing drugs could lead to more effective combination therapies. nih.gov Such combinations may allow for the use of lower doses of each drug, potentially reducing side effects while achieving a potent therapeutic outcome. nih.gov Synergistic interactions can be particularly valuable in complex diseases where multiple pathways are involved. nih.govelifesciences.org

    Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

    "Omics" technologies, such as proteomics and metabolomics, provide a comprehensive, unbiased view of the molecular changes within a biological system in response to a particular stimulus. revespcardiol.org

    Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com By analyzing changes in protein expression levels after treatment with this compound, researchers can identify the specific cellular pathways affected by the compound. revespcardiol.orgmdpi.com

    Metabolomics focuses on the global analysis of small molecules, or metabolites, within a cell, tissue, or organism. researchgate.netnih.gov This can reveal how this compound alters metabolic pathways, providing further insight into its mechanism of action. uclouvain.be

    The integration of these omics approaches can help to build a more complete picture of the biological effects of this compound and can aid in the discovery of biomarkers to monitor its therapeutic efficacy. revespcardiol.orgnih.gov

    Therapeutic Potential and Lead Compound Development

    A "lead compound" is a chemical compound that shows promising biological activity and serves as the starting point for further drug development. wikipedia.org this compound, with its demonstrated biological activities, is a promising lead compound. researchgate.netnih.gov The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a safe and effective drug. wikipedia.orgbiobide.com Natural products have historically been a rich source of lead compounds for drug discovery. nih.govmdpi.com The diverse biological properties of lignans, such as this compound, make them an attractive class of molecules for lead development in various therapeutic areas, including cancer and infectious diseases. biocrick.comresearchgate.netmdpi.com

    Q & A

    Q. How is Justicidinoside B structurally characterized using NMR spectroscopy?

    this compound is identified through its distinct ^1H-NMR chemical shifts (δH) and coupling constants (J). Key signals include aromatic protons at δ 6.30–7.73 ppm and a 3'-OCH2-O-4' methylene group at δ 5.94 ppm, which distinguish it from analogs like justicidinoside C (δH differences at C-4, C-5, and C-8) . The presence of a sugar moiety is confirmed by anomeric proton signals (e.g., δ 5.30 ppm for C-12 in justicidinoside C), with HR-ESI–MS data validating its molecular formula (e.g., C28H28O13, [M+Na]+ m/z 595.1420) .

    Q. What plant sources and extraction methods yield this compound?

    this compound is isolated from Justicia procumbens via ethyl acetate extraction followed by HPLC–DAD–ESI–MS-guided fractionation. Co-eluting compounds like procumbenoside B/H are separated using reverse-phase chromatography, with structural confirmation via NMR and comparison to literature data .

    Q. How is the cytotoxicity of this compound assessed in vitro?

    Cytotoxicity is evaluated using cell viability assays (e.g., MTT) on cancer cell lines like HCT-8 (colorectal) and Bel-7402 (hepatocellular). IC50 values are calculated from dose-response curves, with this compound showing moderate activity (e.g., IC50 ~20–50 μM) compared to more potent lignans like diphyllin derivatives .

    Advanced Research Questions

    Q. What structural features of this compound influence its bioactivity?

    Structure-activity relationship (SAR) studies reveal that glycosylation at C-7 reduces cytotoxicity compared to non-glycosylated analogs (e.g., justicidin B). The sugar moiety introduces steric hindrance, limiting membrane permeability or target binding. Conversely, hydroxylation at C-6 enhances anti-viral activity in related compounds .

    Q. How do contradictory data on this compound’s anti-tumor efficacy arise across studies?

    Discrepancies stem from variations in experimental design:

    • Cell line specificity : Activity may vary due to differential expression of molecular targets (e.g., topoisomerase II inhibition in HCT-8 vs. Bel-7402) .
    • Extract purity : Co-eluting compounds in crude extracts (e.g., procumbenosides) may synergize or antagonize effects .
    • Assay conditions : Incubation time, serum concentration, and solvent (DMSO vs. ethanol) alter bioavailability .

    Q. What methodologies validate the proposed biosynthesis pathway of this compound?

    Isotopic labeling (e.g., ^13C-glucose feeding) in J. procumbens cell cultures tracks precursor incorporation into the arylnaphthalene lactone core. LC-MS/MS analysis identifies intermediate metabolites (e.g., coniferyl alcohol derivatives), while gene silencing (RNAi) of putative cytochrome P450 enzymes confirms their role in oxidation steps .

    Q. How can NMR and MS data resolve ambiguities in this compound’s regiochemistry?

    HMBC correlations between H-9′ (δ 5.94 ppm) and the acetate carbonyl (δ 171.05 ppm) confirm glycosylation at C-9′. High-resolution MS/MS fragmentation patterns (e.g., m/z 367.1164 from [M+Na]+ 595.1420) distinguish it from positional isomers like justicidinoside C .

    Methodological Guidelines

    • Data Integrity : Maintain lab notebooks with raw NMR/HR-MS spectra and cell viability assay protocols to enable reproducibility .
    • Critical Analysis : Use Cochrane systematic review criteria to assess bias in cytotoxicity studies (e.g., randomization, blinding) .
    • Ethical Reporting : Disclose conflicts of interest (e.g., funding from herbal product companies) and negative results to avoid publication bias .

    Retrosynthesis Analysis

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